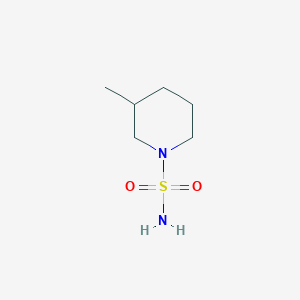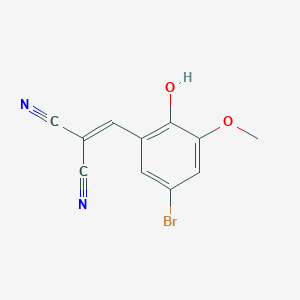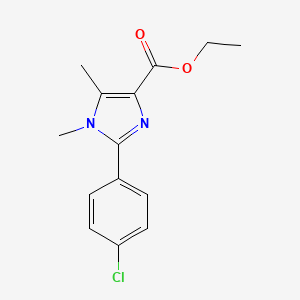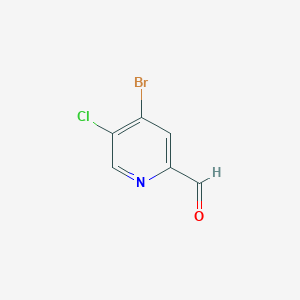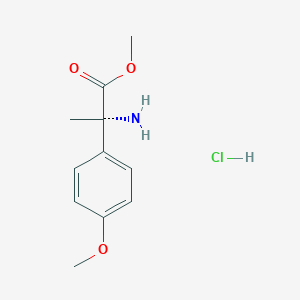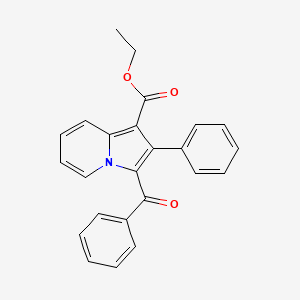
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate typically involves the reaction of ethyl-2-phenylacetate and 3-phenylpropioaldehyde in the presence of a catalyst. One efficient method reported involves the use of ethane-1,2-diol as a solvent under metal and solvent-free conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired indolizine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is explored for its use in material science, particularly in the development of organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .
Comparaison Avec Des Composés Similaires
Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates: These compounds also exhibit COX-2 inhibitory activity but differ in their substitution patterns and potency.
1,3-bis(benzylthio)-2-phenylindolizine: This compound has shown potential against non-small cell lung cancer, highlighting the diverse biological activities of indolizine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102767-46-4 |
|---|---|
Formule moléculaire |
C24H19NO3 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate |
InChI |
InChI=1S/C24H19NO3/c1-2-28-24(27)21-19-15-9-10-16-25(19)22(20(21)17-11-5-3-6-12-17)23(26)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
Clé InChI |
LAGZFCDMCPBYEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
